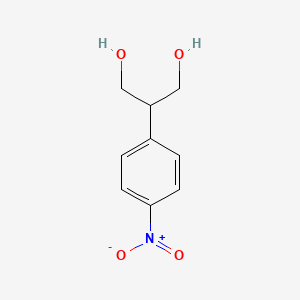
2-(4-Nitrophenyl)propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-Nitrophenyl)propane-1,3-diol” is also known as D- (-)-THREO-2-AMINO-1- (4-NITROPHENYL)-1,3-PROPANEDIOL . It has a molecular formula of C9H12N2O4 and a molecular weight of 212.2 .
Synthesis Analysis
This compound can be synthesized from various methods. For instance, it can be used in the preparation of (1R,2R)- (-)-2-dimethylamino-1- (4-nitrophenyl)-1,3-propanediol via N, N -dimethylation . It can also be used as a starting material to synthesize (1R,2R)-1,3-diacetoxy-1- (4-nitrophenyl)-2-propylisothioeyanate . A series of new urea derivatives were synthesized from (1S,2S)-2-amino-1- (4-nitrophenyl)-1,3-propanediol .Molecular Structure Analysis
The molecular structure of “2-(4-Nitrophenyl)propane-1,3-diol” is represented by the formula: O2NC6H4CH (OH)CH (NH2)CH2OH . The IUPAC Standard InChIKey is OCYJXSUPZMNXEN-UHFFFAOYSA-N .Chemical Reactions Analysis
Nitroso compounds were electrogenerated from (1S, 2S)-2-amino-1- (4-nitrophenyl)-propane-1,3-diol derivatives . Hydroxylamines electrogenerated from (1S,2S)-2-amino-1- (4-nitrophenyl)-propane-1,3-diol derivatives are unstable .Physical And Chemical Properties Analysis
“2-(4-Nitrophenyl)propane-1,3-diol” is a yellow to beige crystalline powder . It has a melting point of 163-166 °C (lit.) . Its density is 1.3136 (rough estimate), and its boiling point is 352.03°C (rough estimate) .科学的研究の応用
Chemical Reactions and Synthesis
Reaction with Nitric Acid : 2-(4-Nitrophenyl)propane-1,3-diol is involved in reactions with nitric acid, leading to quantitative conversion to 2-substituted propane-1,3-diol dinitrates. These reactions display specific order in nitric acid and exhibit significant aromatic nitration (Hylands & Moodie, 1997).
Use in Synthesis of Tryptophan Precursor : This compound has been used in the selective conversion process leading to the synthesis of tryptophan precursors and various indole derivatives, showcasing its potential in organic synthesis (Tanaka, Yasuo, & Torii, 1989).
Analytical Chemistry
- HPLC Analysis : It is used in the development of liquid chromatographic methods for analyzing chloramphenicol and its related compounds. This application emphasizes its relevance in the field of analytical chemistry, particularly in pharmaceutical analysis (Al-Rimawi & Kharoaf, 2011).
Reaction with Tetrahydroxyborate Ion
- Polarimetric Studies : The compound's interaction with the tetrahydroxyborate ion has been studied using polarimetry, circular dichroism, and nuclear magnetic resonance, indicating its potential in complex chemical interactions and analysis (Dawber, 1987).
Electrosynthesis
- Electrosynthesis of Nitroso Compounds : The compound is used in the electrosynthesis of nitroso compounds, highlighting its role in electrochemical processes and the synthesis of specialized organic compounds (Cristea, Moinet, Jitaru, & Popescu, 2005).
Molecular and Structural Studies
- Structural Characterization : Investigations using infrared, Raman, and density functional characterization provide insights into its molecular structure, important for understanding its chemical properties and potential applications (Kaya, Bağlayan, Kaya, & Alver, 2017).
Optical Storage Applications
- Azo Polymers for Optical Storage : This compound is part of research into the development of azo polymers for reversible optical storage, which is significant for advanced material science and data storage technology (Meng, Natansohn, Barrett, & Rochon, 1996).
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of contact with skin or eyes, it is advised to wash immediately with plenty of water .
Relevant Papers Several papers have been published on “2-(4-Nitrophenyl)propane-1,3-diol”. For instance, one paper discusses the electrosynthesis of nitroso compounds from (1S, 2S)-2-amino-1- (4-nitrophenyl)-propane-1,3-diol derivatives . Another paper presents the synthesis and antimicrobial activity of new ureas from (1S,2S)-2-amino-1- (4-nitrophenyl)-1,3-propanediol .
特性
IUPAC Name |
2-(4-nitrophenyl)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c11-5-8(6-12)7-1-3-9(4-2-7)10(13)14/h1-4,8,11-12H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDKPEXFAQGVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)CO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)propane-1,3-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2538954.png)
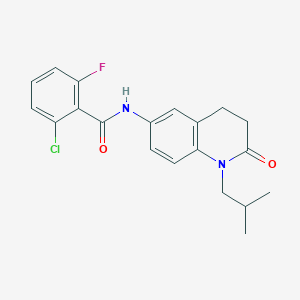
![(E)-2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2538958.png)




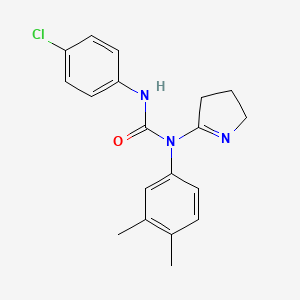
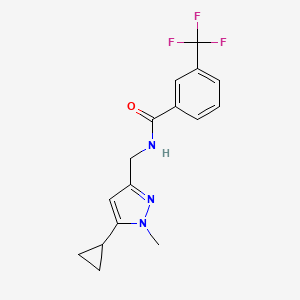

![4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid](/img/structure/B2538974.png)

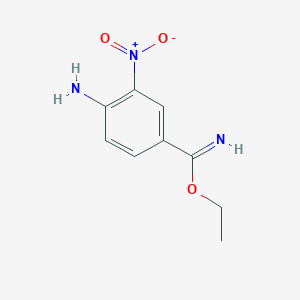
![[2-(2,3-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2538977.png)